molecular formula C9H13NO4S B12992935 1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid

1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid

Cat. No.: B12992935
M. Wt: 231.27 g/mol
InChI Key: CDABYROLSQVQMI-UHFFFAOYSA-N
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Description

1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It belongs to the class of thiazolidinedione derivatives and has a molecular formula of C9H15NO4S.

Preparation Methods

The synthesis of 1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid involves several steps. One common method includes the reaction of thiane-3-carboxylic acid with prop-2-ynylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid can be compared with other similar compounds such as:

  • 3-amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
  • 1,1-dioxo-3-(prop-2-enylamino)thiane-3-carboxylic acid These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

1,1-dioxo-3-(prop-2-ynylamino)thiane-3-carboxylic acid

InChI

InChI=1S/C9H13NO4S/c1-2-5-10-9(8(11)12)4-3-6-15(13,14)7-9/h1,10H,3-7H2,(H,11,12)

InChI Key

CDABYROLSQVQMI-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1(CCCS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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